6,8-Di([1,1'-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide
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Overview
Description
6,8-Di([1,1’-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide is a complex organic compound with a unique structure that combines biphenyl and naphthophosphindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Di([1,1’-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide typically involves multiple steps, starting from readily available precursors. One common approach includes the bromination of a benzophenone derivative, followed by coupling reactions with biphenylmethanones boronic acid and naphthalenyl phenylboronic acid . The reaction conditions often involve the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Di([1,1’-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The biphenyl and naphthophosphindole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the biphenyl or naphthophosphindole rings.
Scientific Research Applications
6,8-Di([1,1’-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,8-Di([1,1’-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Similar in structure but with different electronic properties .
- Naphtho[2,1-b:7,8-b′]bis 1benzothiophene : Another related compound with applications in organic electronics .
Uniqueness
6,8-Di([1,1’-biphenyl]-2-yl)-7-hydroxy-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide stands out due to its combination of biphenyl and naphthophosphindole moieties, which confer unique electronic and photochemical properties. This makes it particularly valuable for applications in organic electronics and photochemistry.
Properties
Molecular Formula |
C44H29O2P |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
12-hydroxy-10,14-bis(2-phenylphenyl)-12λ5-phosphapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene 12-oxide |
InChI |
InChI=1S/C44H29O2P/c45-47(46)43-39(37-25-13-11-21-33(37)29-15-3-1-4-16-29)27-31-19-7-9-23-35(31)41(43)42-36-24-10-8-20-32(36)28-40(44(42)47)38-26-14-12-22-34(38)30-17-5-2-6-18-30/h1-28H,(H,45,46) |
InChI Key |
DGFIHFCVIKHUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC4=CC=CC=C4C5=C3P(=O)(C6=C5C7=CC=CC=C7C=C6C8=CC=CC=C8C9=CC=CC=C9)O |
Origin of Product |
United States |
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